molecular formula C7H6Cl2 B105489 2,3-Dichlorotoluene CAS No. 32768-54-0

2,3-Dichlorotoluene

Cat. No.: B105489
CAS No.: 32768-54-0
M. Wt: 161.03 g/mol
InChI Key: GWLKCPXYBLCEKC-UHFFFAOYSA-N
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Description

2,3-Dichlorotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H6Cl2 and its molecular weight is 161.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Dynamics and Dielectric Relaxation

  • The molecular dynamics of dichlorotoluenes, including variants like 2,6-, 2,4-, and 3,4-dichlorotoluenes, have been studied, focusing on their dielectric relaxation processes. This research provides insights into their behavior in different states, such as pure liquid and solution, which is vital for applications in materials science and chemistry (S. Sorriso, 1984).

NMR Spectroscopy Studies

  • Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze the structure of dichlorotoluene molecules, particularly focusing on aspects like the rotation of methyl groups. Such studies are essential for understanding the molecular structure and properties of dichlorotoluenes (P. Diehl, H. Kellerhals, W. Niederberger, 1970).

Catalysis and Synthesis

Chemical Conversion Processes

  • The catalytic conversion of dichlorotoluenes has been explored, with a focus on producing valuable chlorinated aromatics. This type of research is crucial for the development of new chemical processes and the efficient production of industrial chemicals (Chunguang Zhai, Hengbo Yin, Aili Wang, Jitai Li, 2018).

Spectroscopy and Radicals Identification

  • Spectroscopic studies, such as the identification of dichlorobenzyl radicals, have been performed using dichlorotoluene as a precursor. These studies contribute to our understanding of radical chemistry and molecular spectroscopy (S. Chae, Y. Yoon, S. Lee, 2015).

Drug Synthesis

  • Dichlorotoluene has been used in the synthesis of pharmaceutical compounds like Lamotrigine. This highlights its role as a starting material in the pharmaceutical industry (Lin Yuan, 2006).

Solubility Studies

Safety and Hazards

2,3-Dichlorotoluene is a combustible liquid. It causes skin irritation and serious eye damage. It may cause respiratory irritation. It is toxic to aquatic life with long-lasting effects . It should be handled with care to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Opportunities in the 2,3-Dichlorotoluene market lie in its potential applications in emerging industries such as electronics, where it is utilized in the production of semiconductors and other electronic components .

Properties

IUPAC Name

1,2-dichloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLKCPXYBLCEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067717
Record name Benzene, 1,2-dichloro-3-methyl-
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Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32768-54-0
Record name 2,3-Dichlorotoluene
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Record name Benzene, 1,2-dichloro-3-methyl-
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Record name Benzene, 1,2-dichloro-3-methyl-
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Record name Benzene, 1,2-dichloro-3-methyl-
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Record name 2,3-dichlorotoluene
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Synthesis routes and methods

Procedure details

The chlorination of toluene in the presence of catalysts is known to produce the ring-chlorinated isomeric o-, m- and p-monochlorotoluenes in a ratio which varies according to the type of catalyst used and the reaction conditions chosen. Thus, for example, the chlorination of toluene at 50° C. in the presence of FeCl3 as catalyst up to a density of 1.043 g/cm3 (20° C.) leads to a product comprising 19% by weight of toluene, 49% by weight of o-chlorotoluene, 2% by weight of m-chlorotoluene and 25.5% by weight of p-chlorotoluene. Apart from these, 4.5% of dichlorotoluene are additionally formed (Ullmanns Encyl. der techn. Chemie [Ullmann's Encyclopedia of Industrial Chemistry] (1975), Volume 9, page 512). The use of TiCl4, SnCl4, WCl6 or ZrCl4 as catalysts at a chlorination temperature of 10°-30° C. increases the o-chlorotoluene content to 75% by weight (U.S. Pat. No. 3,000,975), while the use of disulfide dichloride and the metal chlorides mentioned or of sulfur and SbCl3 shifts the isomeric ratio in favor of p-chlorotoluene (U.S. Pat. No. 1,946,040). There is no successful instance of obtaining a single isomer by a suitable choice of catalyst or reaction conditions. All these processes therefore require a subsequent separation of the reaction mixture into the pure isomers, which separation is customarily carried out in two stages where, in a first working-up stage, which is expensive in outlay and energy, o-chlorotoluene (boiling point 158.5° C.) is separated as top product by distillation, for example in a bubble cap column having over 200 theoretical plates, from a bottom comprising m- and p-chlorotoluene. Due to the small difference in the boiling points of these isomers (161.2° C. and 161.5° C. respectively), it is no longer possible to separate their mixture by distillation. Pure p-chlorotoluene (melting point 7.6° C.) must therefore be separated in a second step by crystallization from the m-isomer, which has a lower melting point (melting point -48.7° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2,3-dichlorotoluene?

A: One established method involves a multi-step synthesis starting from o-toluidine. [] This process encompasses nitration, two Sandmeyer reactions (converting an amino group to a chlorine atom), and a reduction step, resulting in a 25.8% overall yield of this compound. []

Q2: Can this compound be generated through isomerization or redistribution reactions?

A: Research indicates that this compound can be obtained as a byproduct during the aluminum chloride (AlCl3) catalyzed isomerization and redistribution of 2,5-dichlorotoluene. [] This reaction yields a mixture of dichlorotoluene isomers, including this compound at approximately 2.3% yield. []

Q3: Is this compound found in industrial byproducts, and if so, what are the implications?

A: Yes, analysis of the mother liquor from 2-chlorobenzoic acid production revealed the presence of this compound among other compounds. [] This finding highlights the importance of proper waste management in the chemical industry to minimize environmental pollution and potentially recover valuable byproducts. []

Q4: Are there any known applications of this compound in pharmaceutical synthesis?

A: this compound serves as a key starting material in the synthesis of lamotrigine, an anticonvulsant medication. [] The synthesis involves oxidation, thionyl chloride reaction, cyanidation, reaction with aminoguanidine bicarbonate, and cyclization, ultimately yielding lamotrigine. []

Q5: Has this compound been studied in the context of biodegradation?

A: While limited research exists specifically on this compound degradation, a study demonstrated the capability of the bacterium Comamonas testosterone KT5 to degrade various chlorotoluenes. [] This finding suggests the potential for bioremediation strategies to address environmental contamination by chlorinated aromatic compounds like this compound.

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